molecular formula C19H15Cl2N5 B4323729 6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine

6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine

Cat. No.: B4323729
M. Wt: 384.3 g/mol
InChI Key: ZZZKTLFULQSXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine, also known as DCPIB, is a selective inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation and are involved in various physiological and pathological processes, including cell proliferation, apoptosis, and migration. DCPIB has been widely used in scientific research to investigate the function and regulation of VRACs.

Mechanism of Action

6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine selectively inhibits VRACs by blocking the anion conductance of the channel. VRACs are heteromeric channels composed of LRRC8 proteins, and this compound binds to a specific site on the LRRC8 protein to inhibit channel activity. The exact mechanism of this compound binding to the LRRC8 protein is still not fully understood, and further research is needed to elucidate the detailed mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit cell migration and invasion in cancer cells by blocking VRAC activity. This compound has also been shown to induce apoptosis in various cell types by disrupting cell volume regulation. In addition, this compound has been shown to modulate ion channel activity in neuronal cells, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine in lab experiments is its selectivity for VRACs, which allows for specific investigation of the role of VRACs in various biological processes. This compound is also relatively easy to use and has a well-characterized mechanism of action. However, one limitation of using this compound is that it may have off-target effects on other ion channels, which may complicate data interpretation. In addition, the optimal concentration of this compound may vary depending on the cell type and experimental conditions, which may require optimization for each experiment.

Future Directions

There are several future directions for research on 6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine and VRACs. One direction is to further investigate the detailed mechanism of this compound binding to the LRRC8 protein and the structure-function relationship of VRACs. Another direction is to investigate the role of VRACs in various physiological and pathological processes, including cancer progression, neuronal function, and cardiovascular disease. In addition, there is a need for the development of more selective and potent inhibitors of VRACs for potential therapeutic applications.

Scientific Research Applications

6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylquinoxalin-2-amine has been extensively used in scientific research to investigate the role of VRACs in various physiological and pathological processes. For example, this compound has been used to study the involvement of VRACs in cell migration and invasion in cancer cells. This compound has also been used to investigate the role of VRACs in the regulation of cell volume and apoptosis in various cell types.

Properties

IUPAC Name

6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)-N-phenylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5/c1-11-8-12(2)26(25-11)19-18(22-13-6-4-3-5-7-13)23-16-9-14(20)15(21)10-17(16)24-19/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZKTLFULQSXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NC4=CC=CC=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.